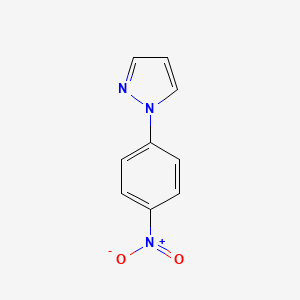

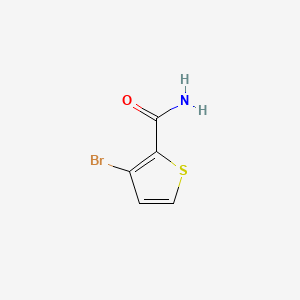

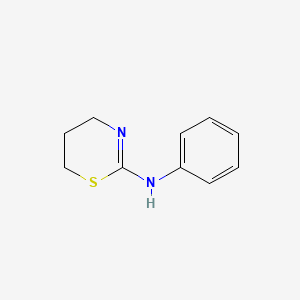

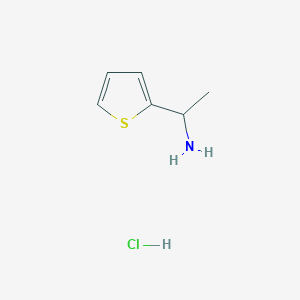

1-(Thiophen-2-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

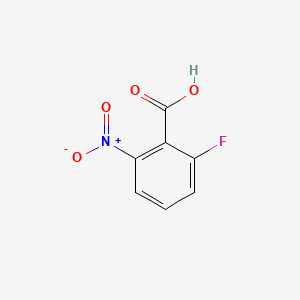

1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of molecules with potential applications in optoelectronic devices. The compound features a thiophene ring, which is a sulfur-containing heterocycle that imparts unique electronic properties, making it valuable for various applications in electronics and materials science.

Synthesis Analysis

The synthesis of related thiophen-2-yl compounds has been explored in recent studies. For instance, the synthesis of N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was achieved through a Buchwald–Hartwig cross-coupling reaction, which is a palladium-catalyzed reaction used to form carbon-nitrogen bonds . This method involves the coupling of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine with 2-bromothiophene using tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate as catalysts .

Another synthetic route reported for a similar compound, 2-(thiophen-2-yl)ethanamine, involves a multi-step process starting with a Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield (E)-3-(thiophen-2-yl)acrylic acid. This intermediate then undergoes amination, reduction, and a Hoffman rearrangement to produce the final product .

Molecular Structure Analysis

The molecular structure of thiophen-2-yl compounds is characterized by spectroscopic techniques such as high-resolution mass spectrometry, 1H and 13C NMR, IR, and UV spectroscopy. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule .

Chemical Reactions Analysis

Thiophen-2-yl compounds can participate in various chemical reactions due to the reactive nature of the thiophene ring and the amine functionality. The Buchwald–Hartwig cross-coupling reaction is a prime example of how these compounds can be modified to create new carbon-nitrogen bonds, which is essential for the development of new materials and pharmaceuticals . The synthesis route involving condensation, amination, reduction, and rearrangement further illustrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophen-2-yl compounds are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's electronic properties, which are crucial for optoelectronic applications. The amine group can affect the compound's solubility, reactivity, and potential for forming salts, such as hydrochlorides, which can enhance the compound's stability and facilitate its handling and purification .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Pyrimidine Derivatives

1-(Thiophen-2-yl)ethan-1-amine hydrochloride may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .

Synthesis of Acylguanidines Derivatives

1-(Thiophen-2-yl)ethan-1-amine hydrochloride may also be used in the synthesis of acylguanidines derivatives by reacting with aroyl S -methylisothiourea .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-thiophen-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVTULVSCSWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)ethan-1-amine hydrochloride | |

CAS RN |

171268-81-8 |

Source

|

| Record name | 2-Thiophenemethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171268-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(thiophen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.